molecular formula C7H13NO2 B13525453 Cis-3-methylpiperidine-2-carboxylic acid

Cis-3-methylpiperidine-2-carboxylic acid

Cat. No.: B13525453
M. Wt: 143.18 g/mol
InChI Key: BGYDRACYCBSXEE-RITPCOANSA-N
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Description

rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid is a racemic mixture of two enantiomers, which means it contains equal amounts of two mirror-image forms of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the formation of the desired enantiomers. One common method is the hydrogenation of a suitable precursor, such as a 3-methylpyridine derivative, under specific conditions that favor the formation of the racemic mixture.

Industrial Production Methods

Industrial production of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid often involves large-scale hydrogenation processes using high-pressure reactors and specialized catalysts. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
  • rac-(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid

Uniqueness

rac-(2R,3S)-3-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a piperidine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,3R)-3-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

BGYDRACYCBSXEE-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C(=O)O

Canonical SMILES

CC1CCCNC1C(=O)O

Origin of Product

United States

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